3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Overview
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic organic compound with a complex structure that includes a chromenone core, a methoxyphenyl group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multiple steps, starting with the preparation of the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The methanesulfonate ester can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromenone core.
Substitution: Alcohols and other hydrolyzed products.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the chromenone core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl methanesulfonate: Shares the methoxyphenyl and methanesulfonate groups but lacks the chromenone core.
4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate: Similar chromenone core but different substituents on the phenyl ring.
Uniqueness
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to the combination of its chromenone core and methoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-15-9-8-14(24-25(3,20)21)10-16(15)23-18(19)17(11)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRHAPTVPIKPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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